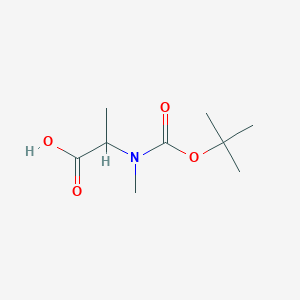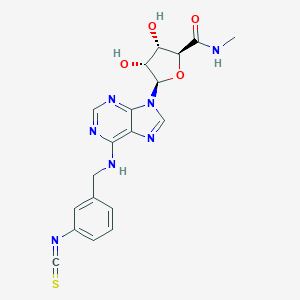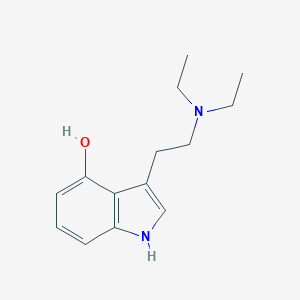
2-Amino-3-phosphonopropionic acid
Overview
Description
Mechanism of Action
Target of Action
2-Amino-3-phosphonopropionic acid, also known as 2-amino-3-phosphonopropanoic acid, primarily targets the metabotropic glutamate receptors . These receptors play a crucial role in the central nervous system, where they modulate neuronal excitability and synaptic plasticity .
Mode of Action
This compound acts as a potent antagonist at metabotropic glutamate receptors . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, this compound inhibits the action of glutamate, a major excitatory neurotransmitter, on its metabotropic receptors .
Biochemical Pathways
The compound’s interaction with metabotropic glutamate receptors affects various biochemical pathways. It has been found to inhibit glutamate-stimulated phosphoinositide turnover . Phosphoinositides are a class of lipids involved in various cellular processes, including signal transduction, membrane trafficking, and cell growth .
Result of Action
The antagonistic action of this compound on metabotropic glutamate receptors can lead to various molecular and cellular effects. For instance, it has been reported to block the induction of associative long-term depression (LTD) in the hippocampus, a brain region involved in learning and memory .
Biochemical Analysis
Biochemical Properties
2-Amino-3-phosphonopropionic acid is a potent antagonist of the metabotropic glutamate receptor . It interacts with enzymes such as phosphoserine phosphatase . The nature of these interactions involves the blocking of phosphoinositide turnover mediated by the metabotropic glutamate receptor .
Cellular Effects
In the context of cellular effects, this compound has been found to have significant neuroprotective effects. For instance, it has been shown to protect primary neurons from oxygen-glucose deprivation-induced injury . It influences cell function by affecting the viability and apoptosis of neurons, and by regulating the expressions of phospho-Akt1 and cytochrome c .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as an inhibitor of phosphoserine phosphatase and an antagonist of the metabotropic glutamate receptor . It exerts its effects at the molecular level by blocking phosphoinositide turnover mediated by the metabotropic glutamate receptor .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it’s known that this compound has been used in various research contexts, including studies on long-term depression in the hippocampus .
Dosage Effects in Animal Models
In animal models, specifically in rats, it has been observed that this compound has a neurotoxic effect at high doses . It has also been found to have significant neuroprotective effects in gerbils subjected to cerebral ischemia .
Subcellular Localization
Given its role as an antagonist of the metabotropic glutamate receptor, it is likely to be involved in processes occurring at the cell membrane where these receptors are typically located .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-2-Amino-3-phosphonopropionic acid can be synthesized through various synthetic routes. One common method involves the reaction of 2-amino-3-phosphonopropionic acid with appropriate reagents under controlled conditions. The reaction typically requires the use of solvents such as water or aqueous buffers, and the product is purified through crystallization or other purification techniques .
Industrial Production Methods
Industrial production of DL-2-Amino-3-phosphonopropionic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and drying to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
DL-2-Amino-3-phosphonopropionic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.
Substitution: DL-2-Amino-3-phosphonopropionic acid can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
DL-2-Amino-3-phosphonopropionic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
DL-2-Amino-3-phosphonopropionic acid is unique in its dual role as a metabotropic glutamate receptor antagonist and a phosphoserine phosphatase inhibitor. Similar compounds include:
L-2-Amino-3-phosphonopropionic acid: A specific enantiomer of DL-2-Amino-3-phosphonopropionic acid with similar properties.
D-2-Amino-3-phosphonopropionic acid: Another enantiomer with distinct pharmacological effects.
Other mGluR antagonists: Compounds such as LY341495 and MPEP, which also target metabotropic glutamate receptors but may have different selectivity and potency.
DL-2-Amino-3-phosphonopropionic acid stands out due to its combined effects on mGluR1 and phosphoserine phosphatase, making it a valuable tool in neuroscience and pharmacological research .
Properties
IUPAC Name |
2-amino-3-phosphonopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTABPSJONFLPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863590 | |
| Record name | 3-Phosphonoalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Amino-3-phosphonopropionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000370 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5652-28-8, 23052-80-4, 20263-06-3 | |
| Record name | 2-Amino-3-phosphonopropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5652-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-3-phosphonopropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005652288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC133887 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133887 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Alanine, 3-phosphono- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30078 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phosphonoalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-2-Amino-3-phosphonopropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-3-PHOSPHONOPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H89G8110O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Amino-3-phosphonopropionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000370 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of 2-amino-3-phosphonopropionic acid in the central nervous system?
A1: this compound acts primarily as an antagonist of metabotropic glutamate receptors (mGluRs) [, , , , ]. These receptors play a crucial role in modulating synaptic transmission and neuronal excitability.
Q2: What downstream effects are observed upon this compound binding to metabotropic glutamate receptors?
A2: The downstream effects of this compound binding to mGluRs are diverse and depend on the specific subtype of mGluR involved. Some observed effects include:
- Modulation of cAMP accumulation: this compound can both enhance and inhibit cAMP formation, depending on the mGluR subtype and the presence of other neurotransmitters like noradrenaline [, ].
- Regulation of intracellular calcium: Activation of certain mGluRs by this compound can influence intracellular calcium levels. In chick Purkinje neurons, this compound has been linked to Ca2+ channel modulation, potentially involving N- and L-type Ca2+ currents [].
- Influence on glutamate release: Research suggests that this compound may indirectly affect glutamate release by modulating the activity of presynaptic mGluRs [].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C3H8NO5P, and its molecular weight is 169.07 g/mol.
Q4: Is there any spectroscopic data available for characterizing this compound?
A6: Yes, spectroscopic data, including NMR (Nuclear Magnetic Resonance) and electronic absorption spectra, has been used to study the interaction of this compound with pyridoxal 5'-phosphate (PLP) []. This research provided information on the formation constant of the Schiff base species and the protonation constants of this compound.
Q5: Does this compound exhibit any catalytic properties?
A7: While not a catalyst itself, this compound is involved in a model system for phosphonatase activity. Studies have shown that vitamin B6 and metal ions can catalyze the transamination and dephosphonylation of this compound, ultimately yielding alanine and pyridoxal [].
Q6: How does modification of the this compound structure influence its activity?
A8: Specific structural modifications of this compound, particularly those influencing the size and charge of the molecule, can significantly impact its binding affinity to different mGluR subtypes. For instance, adding a methyl group to the nitrogen atom can alter its pharmacological properties [, ].
Q7: Are there any studies on the pharmacokinetics of this compound?
A9: While specific ADME data is limited in the provided research, some studies indicate that this compound can cross the blood-brain barrier, as demonstrated by its neurotoxic effects following intracaudatal injection in rats [].
Q8: What is the efficacy of this compound in animal models of pain?
A10: Intrathecal administration of this compound failed to reduce mechanical hyperalgesia in a rat model of postoperative pain, indicating a potential lack of efficacy in this specific pain state [].
Q9: Is there research on the environmental impact of this compound?
A11: this compound is a naturally occurring phosphonate found in various organisms, including humans [, ]. While its specific environmental impact is not addressed in the provided research, understanding the degradation pathways and potential effects of synthetic this compound on ecosystems requires further investigation.
Q10: What analytical techniques are employed to study this compound?
A10: Various analytical methods have been used to study this compound, including:
- High-performance liquid chromatography (HPLC): Used to analyze the release of glutamate from cells treated with this compound [].
- Ion-exchange chromatography: Employed for the separation and detection of this compound in human tissues [, ].
- NMR spectroscopy: Utilized to investigate the interaction of this compound with pyridoxal 5'-phosphate [].
Q11: Has this compound been found in natural sources?
A13: Yes, this compound, alongside another phosphonate called ciliatine, has been detected in various human tissues, including the brain, heart, liver, and intestine [, ]. This discovery highlights the natural occurrence of phosphonic acids in mammals and suggests their involvement in physiological processes.
Q12: Are there bacterial species capable of degrading this compound?
A14: Research has identified a gene cluster in the bacterium Variovorax sp. Pal2 responsible for the degradation of this compound []. This cluster encodes for enzymes involved in the breakdown of the carbon-phosphorus bond, allowing the bacterium to utilize this compound as a sole carbon and energy source.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Buten-2-one, 3-[(acetyloxy)methyl]-(9CI)](/img/structure/B129885.png)
![3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B129888.png)








